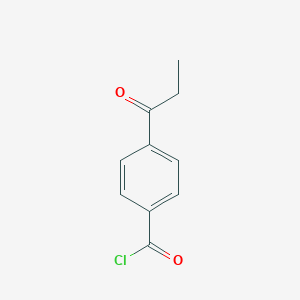

4-Propanoylbenzoyl chloride

Description

4-Propanoylbenzoyl chloride (systematic name: this compound) is a benzoyl chloride derivative characterized by a propanoyl (CH₂CH₂CO-) substituent at the para position of the benzene ring. This compound belongs to the class of aromatic acyl chlorides, which are highly reactive intermediates in organic synthesis. For instance, 4-propoxybenzoyl chloride (a structurally similar compound) is synthesized via the reaction of 4-propoxybenzoic acid with oxalyl chloride and a catalytic amount of DMF in toluene, yielding a white solid with phase transition temperatures (Cr 166°C, N 227°C, I) . This suggests that this compound may share comparable synthetic routes and thermal properties.

Properties

CAS No. |

153929-32-9 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-propanoylbenzoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-2-9(12)7-3-5-8(6-4-7)10(11)13/h3-6H,2H2,1H3 |

InChI Key |

FNVTWOMZPWAQIA-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)Cl |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)Cl |

Synonyms |

Benzoyl chloride, 4-(1-oxopropyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 4-propanoylbenzoyl chloride and structurally or functionally related benzoyl chloride derivatives. Data are derived from experimental studies and industrial applications.

Key Observations:

Substituent Effects on Reactivity and Physical Properties

- Electron-Withdrawing Groups (EWGs): Halogen-substituted derivatives (e.g., 4-chloro, 4-bromo) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-withdrawing nature of halogens, which enhances the electrophilicity of the carbonyl carbon. This is reflected in their use as dyestuff intermediates .

- Alkyl/Aryl Substituents: Bulky substituents like the trans-4-propylcyclohexyl group in 4-(trans-4-propylcyclohexyl)benzoyl chloride reduce reactivity but improve thermal stability, making them suitable for high-temperature applications in liquid crystal synthesis .

Synthetic Yields Halogenated benzoyl chlorides (Cl, Br) show moderate yields (75–78%) when synthesized via thionyl chloride or oxalyl chloride routes, as seen in classic procedures . In contrast, 4-propoxybenzoyl chloride achieved a 77% yield using oxalyl chloride and DMF , suggesting that propanoyl-substituted analogs may follow similar efficiency.

Applications Pharmaceuticals: 4-(trans-4-propylcyclohexyl)benzoyl chloride is pivotal in synthesizing liquid crystals for displays , while 2-(4-isobutylphenyl)propanoyl chloride is a precursor to anti-inflammatory drugs like ibuprofen . Agrochemicals: 4-Methylbenzoyl chloride serves as an intermediate in pesticide manufacturing , whereas brominated derivatives are used in polymer initiators .

Thermal Behavior

- Phase transition data for 4-propoxybenzoyl chloride (Cr 166°C, N 227°C) indicates that para-substituted benzoyl chlorides with alkyloxy groups exhibit mesomorphic properties, unlike halogenated analogs, which are typically liquids at room temperature .

Q & A

Basic: What are the recommended laboratory synthesis methods for 4-Propanoylbenzoyl chloride?

Answer:

The synthesis of this compound typically involves the reaction of 4-propanoylbenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous benzoyl chloride derivatives are synthesized via refluxing the carboxylic acid with SOCl₂ under anhydrous conditions, followed by distillation to isolate the product . Key considerations include maintaining moisture-free environments to prevent hydrolysis and optimizing molar ratios (e.g., 1:2 acid-to-SOCl₂) to maximize yield. Post-synthesis purification via vacuum distillation or recrystallization is critical to remove residual reagents .

Basic: What personal protective equipment (PPE) is essential for safe handling?

Answer:

Mandatory PPE includes:

- Impervious gloves (e.g., nitrile or neoprene) to prevent skin contact with corrosive substances .

- Tightly sealed goggles and full-face shields to protect against splashes .

- Lab coats or protective clothing to avoid contamination .

- Respirators (e.g., NIOSH-approved) in poorly ventilated areas or during large-scale handling .

Regular glove integrity checks and immediate removal of contaminated clothing are advised .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., propanoyl and benzoyl groups) and confirms purity .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns for structural validation .

- Elemental Analysis : Quantifies C, H, O, and Cl to verify stoichiometry .

Advanced: How can researchers optimize reaction yields in acylation reactions using this compound?

Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity while minimizing side reactions .

- Catalyst use : Lewis acids (e.g., AlCl₃) may accelerate acylation but require careful stoichiometric control to avoid over-chlorination .

- Temperature control : Reactions are typically conducted at 0–5°C to suppress thermal decomposition .

- Inert atmosphere : Nitrogen or argon prevents moisture ingress and hydrolysis .

Documenting reaction parameters (time, temperature, molar ratios) is critical for reproducibility.

Advanced: What strategies assess the thermal stability of this compound under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Quantifies weight loss due to decomposition or volatilization at elevated temperatures (e.g., 25–200°C) .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic transitions (e.g., melting points, decomposition thresholds) .

- Accelerated stability studies : Samples stored at 40°C/75% relative humidity for 4–12 weeks simulate long-term stability .

Data should be compared against control samples stored in anhydrous, inert environments .

Advanced: How can contradictory literature data on reaction outcomes be resolved?

Answer:

- Variable isolation : Test purity of starting materials (e.g., residual moisture in 4-propanoylbenzoic acid) via Karl Fischer titration .

- Reproducibility trials : Replicate reactions under reported conditions while controlling for oxygen/moisture .

- Advanced analytics : Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts .

- Computational modeling : Density Functional Theory (DFT) studies predict reaction pathways and intermediates .

Basic: What are the optimal storage conditions to prevent degradation?

Answer:

- Store in airtight, amber glass containers under inert gas (argon) to minimize oxidation .

- Maintain temperatures below 4°C in a desiccator with drying agents (e.g., silica gel) .

- Avoid exposure to light, moisture, and strong bases/acids .

Advanced: What mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .

- Kinetic studies : Monitor reaction rates under varying pH and nucleophile concentrations to determine rate laws .

- Computational analysis : Molecular dynamics simulations identify transition states and activation energies .

Advanced: How can byproducts from incomplete acylation reactions be identified and mitigated?

Answer:

- Chromatographic separation : Column chromatography (silica gel) isolates byproducts for structural analysis via NMR/MS .

- In situ monitoring : ReactIR tracks intermediate formation in real-time .

- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 equivalents) drives reactions to completion .

Basic: What regulatory guidelines govern the disposal of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.